Betaprodine Exhibits 5-Fold Greater Analgesic Potency Than Alphaprodine in In Vivo Assays
Betaprodine demonstrates approximately fivefold (5×) greater analgesic potency compared to its stereoisomer alphaprodine [1]. This quantitative difference stems from the distinct stereochemical configuration of the trans-prodine isomers, with betaprodine (3R,4R) exhibiting enhanced μ-opioid receptor binding geometry that translates directly to increased analgesic efficacy [2]. The potency differential has been consistently documented across multiple authoritative sources and remains the most definitive point of differentiation between these two stereoisomers.
| Evidence Dimension | Analgesic potency (relative) |
|---|---|
| Target Compound Data | 5× (relative to alphaprodine) |
| Comparator Or Baseline | Alphaprodine (1× baseline) |
| Quantified Difference | 5-fold greater potency |
| Conditions | In vivo analgesic assays (pain models, species and route details not fully specified in authoritative database entries) |
Why This Matters
For researchers designing dose-response experiments or developing analytical methods, understanding this 5× potency differential is essential for proper dose calibration and to prevent cross-isomer contamination in reference standards.
- [1] Prodine. Wikipedia, The Free Encyclopedia. Retrieved 2026. View Source
- [2] Beckett AH, Casy AF, Harper NJ. Analgesics and their antagonists: some steric and chemical considerations. Part III. The influence of the basic group on the biological response. Journal of Pharmacy and Pharmacology. 1956;8(11):874-884. View Source
